molecular formula C23H20ClN3O3S B11432960 Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate

Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11432960
M. Wt: 453.9 g/mol
InChI Key: GRLLJAGISFXCBR-UHFFFAOYSA-N
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Description

ETHYL 6-[(CARBAMOYLMETHYL)SULFANYL]-4-(2-CHLOROPHENYL)-5-CYANO-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups such as a cyano group, a chlorophenyl group, and a carbamoylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-[(CARBAMOYLMETHYL)SULFANYL]-4-(2-CHLOROPHENYL)-5-CYANO-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with appropriate aldehydes and amines under acidic or basic conditions to form the dihydropyridine ring. The introduction of the carbamoylmethylsulfanyl group can be achieved through nucleophilic substitution reactions using thiol reagents. The cyano and chlorophenyl groups are usually introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. The use of catalysts and optimized reaction parameters, such as temperature, pressure, and solvent choice, are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-[(CARBAMOYLMETHYL)SULFANYL]-4-(2-CHLOROPHENYL)-5-CYANO-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the carbamoylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines.

Scientific Research Applications

ETHYL 6-[(CARBAMOYLMETHYL)SULFANYL]-4-(2-CHLOROPHENYL)-5-CYANO-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 6-[(CARBAMOYLMETHYL)SULFANYL]-4-(2-CHLOROPHENYL)-5-CYANO-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-chlorophenyl)-5-cyano-6-ethoxycarbonylmethylsulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate: Similar structure but with different substituents.

    Ethyl 6-methoxy-3-methylindole-2-carboxylate: Contains an indole ring instead of a dihydropyridine ring.

Uniqueness

ETHYL 6-[(CARBAMOYLMETHYL)SULFANYL]-4-(2-CHLOROPHENYL)-5-CYANO-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the carbamoylmethylsulfanyl group, in particular, distinguishes it from other similar compounds and contributes to its unique properties.

Properties

Molecular Formula

C23H20ClN3O3S

Molecular Weight

453.9 g/mol

IUPAC Name

ethyl 6-(2-amino-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C23H20ClN3O3S/c1-2-30-23(29)20-19(15-10-6-7-11-17(15)24)16(12-25)22(31-13-18(26)28)27-21(20)14-8-4-3-5-9-14/h3-11,19,27H,2,13H2,1H3,(H2,26,28)

InChI Key

GRLLJAGISFXCBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C#N)SCC(=O)N)C3=CC=CC=C3

Origin of Product

United States

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